

# Application Notes and Protocols for Avitinib Maleate in In Vivo Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Avitinib maleate*

Cat. No.: *B605098*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avitinib maleate**, also known as AC0010 or Abivertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).<sup>[1][2][3][4]</sup> It has demonstrated significant promise in preclinical and clinical settings for the treatment of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR mutations, including the T790M resistance mutation that can arise after treatment with first-generation EGFR TKIs.<sup>[3][5]</sup> **Avitinib maleate** covalently binds to the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.<sup>[4]</sup> This document provides detailed application notes and protocols for determining the optimal dosage of **Avitinib maleate** in in vivo mouse models, based on available preclinical data.

## Mechanism of Action

**Avitinib maleate** selectively targets mutant forms of EGFR, including the L858R and exon 19 deletion activating mutations, as well as the T790M resistance mutation.<sup>[3]</sup> By irreversibly inhibiting EGFR, Avitinib blocks the phosphorylation of downstream signaling molecules, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK pathways.<sup>[1][2]</sup> This disruption of key signaling cascades leads to the inhibition of cancer cell proliferation and survival.<sup>[2]</sup>

## Data Presentation

**Table 1: In Vivo Efficacy of Axitinib Maleate in Xenograft Mouse Models**

| Dosage<br>(mg/kg/day,<br>oral) | Mouse<br>Model     | Cell Line                              | Treatment<br>Duration | Key<br>Findings                                          | Reference |
|--------------------------------|--------------------|----------------------------------------|-----------------------|----------------------------------------------------------|-----------|
| 12.5                           | Nu/Nu nude<br>mice | NCI-H1975<br>(EGFR<br>L858R/T790<br>M) | 14 days               | Inhibited<br>EGFR-mutant<br>tumor growth                 | [1]       |
| 50                             | Nu/Nu nude<br>mice | NCI-H1975<br>(EGFR<br>L858R/T790<br>M) | 14 days               | Inhibited<br>EGFR-mutant<br>tumor growth                 | [1]       |
| 500                            | Nu/Nu nude<br>mice | NCI-H1975<br>(EGFR<br>L858R/T790<br>M) | 14 days               | Inhibited<br>EGFR-mutant<br>tumor growth                 | [1]       |
| 500                            | Xenograft<br>model | EGFR active<br>and T790M<br>mutations  | >143 days             | Complete<br>tumor<br>remission<br>with no<br>weight loss | [2]       |

**Table 2: Pharmacokinetic Properties of Axitinib Maleate (AC0010) in Mice**

| Parameter                                 | Dosage                  | Value        | Animal Model        | Reference           |
|-------------------------------------------|-------------------------|--------------|---------------------|---------------------|
| Bioavailability                           | 12.5 - 200 mg/kg (oral) | 15.9 - 41.4% | N/A                 | <a href="#">[2]</a> |
| Tmax (Time to maximum concentration)      | 12.5 - 200 mg/kg (oral) | 1 - 2 hours  | N/A                 | <a href="#">[2]</a> |
| Elimination half-life (t <sub>1/2</sub> ) | 10 mg/kg (intravenous)  | ~1.73 hours  | NCI-H1975 xenograft | <a href="#">[2]</a> |

## Experimental Protocols

### Protocol 1: Evaluation of In Vivo Antitumor Efficacy of Avitinib Maleate in a Subcutaneous Xenograft Mouse Model

#### 1. Cell Culture and Preparation:

- Culture human NSCLC cells harboring relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of  $5 \times 10^6$  to  $10 \times 10^6$  cells per 100  $\mu$ L.

#### 2. Animal Handling and Tumor Implantation:

- Use immunocompromised mice (e.g., Nu/Nu nude mice, 6-8 weeks old).
- Acclimatize animals for at least one week before the experiment.
- Subcutaneously inject the cell suspension (100  $\mu$ L) into the right flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .

### 3. Treatment with **Avitinib Maleate**:

- When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare **Avitinib maleate** formulation for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
- Administer **Avitinib maleate** orally once daily at the desired dosages (e.g., 12.5, 50, 200, 500 mg/kg). The control group should receive the vehicle only.
- Monitor animal body weight and general health daily.

### 4. Efficacy Assessment:

- Measure tumor volume 2-3 times per week.
- At the end of the study (e.g., 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
- Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

## Protocol 2: Western Blot Analysis of Downstream Signaling Pathways

### 1. Sample Preparation:

- Homogenize excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates and collect the supernatant.
- Determine protein concentration using a BCA protein assay.

## 2. SDS-PAGE and Western Blotting:

- Separate equal amounts of protein on a polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). Use an antibody against a housekeeping protein (e.g., GAPDH or  $\beta$ -actin) as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: **Avitinib maleate** signaling pathway.

[Click to download full resolution via product page](#)

Caption: In vivo efficacy experimental workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Axitinib Maleate used for? [synapse.patsnap.com]
- 4. axitinib - My Cancer Genome [mycancergenome.org]
- 5. AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Axitinib Maleate in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605098#optimal-dosage-of-axitinib-maleate-for-in-vivo-mouse-models\]](https://www.benchchem.com/product/b605098#optimal-dosage-of-axitinib-maleate-for-in-vivo-mouse-models)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)